

Application Notes and Protocols for Lysis of Gram-Positive Bacteria using Mutanolysin

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Compound of Interest

Compound Name: *Mutanolysin*

Cat. No.: *B13387153*

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Introduction

Mutanolysin, an N-acetylmuramidase derived from *Streptomyces globisporus*, is a potent muralytic enzyme essential for the enzymatic lysis of Gram-positive bacteria.[1][2][3] Its mechanism of action involves the cleavage of the β -N-acetylmuramyl-(1 \rightarrow 4)-N-acetylglucosamine linkage within the peptidoglycan layer of the bacterial cell wall.[1][4] This enzymatic activity makes **mutanolysin** a critical tool for researchers requiring the efficient extraction of intracellular components such as DNA, RNA, and proteins from bacteria that are often resistant to lysis by lysozyme alone. **Mutanolysin** is particularly effective against a broad spectrum of Gram-positive bacteria, including *Streptococcus*, *Lactobacillus*, *Lactococcus*, and *Listeria*. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of **mutanolysin** for various downstream applications.

Data Presentation: Mutanolysin Concentration and Lysis Conditions

The optimal concentration of **mutanolysin** and lysis conditions can vary depending on the bacterial species and the intended downstream application. The following tables summarize recommended starting conditions for the lysis of common Gram-positive bacteria.

Table 1: Recommended **Mutanolysin** Concentrations for Bacterial Lysis

Bacterial Genus	Recommended Mutanolysin Concentration	Resuspension Volume	Reference
Streptococcus	10 μ L of 1 U/ μ L solution	395 μ L	
Streptococcus	25 - 50 Units	100 μ L (0.1 mL)	
General Gram-positive	50 Units	100 μ L	

Table 2: Typical Lysis Buffer Compositions

Buffer Component	Concentration	pH	Additional Notes	Reference
Tris-HCl	50 mM	7.5	Contains 0.145 M NaCl	
TES	50 mM	7.0	Contains 1 mM $MgCl_2$	
MES	50 mM	6.0	Contains 1 mM $MgCl_2$. Suggested for activity assays.	
High Salt Buffer	50 mM EDTA	7.5	Contains 2.5 M NaCl. May improve DNA recovery but can inhibit RNA degradation.	

Table 3: Incubation Parameters for Bacterial Lysis

Temperature	Incubation Time	Bacterial Genus	Reference
37°C	1.5 hours	Streptococcus	
45°C	60 - 90 minutes	Streptococcus	
50°C	20 minutes	General Gram-positive	
37°C	5 - 10 minutes	General Gram-positive (with lysozyme)	

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Streptococcus species

This protocol is adapted from a method for isolating high molecular weight genomic DNA from Gram-positive cocci.

Materials:

- Overnight culture of Streptococcus
- Lysis Buffer: 50 mM Tris-HCl, 0.145 M NaCl, pH 7.5
- **Mutanolysin** solution (1 U/μL)
- 10% SDS
- Proteinase K (20 mg/mL)
- RNase A (100 mg/mL)
- 5M NaCl
- CTAB/NaCl solution (10% CTAB in 0.7M NaCl)

- Phenol/chloroform/isoamyl alcohol (25:24:1)
- Chloroform/isoamyl alcohol (24:1)
- Isopropanol
- 70% Ethanol
- TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- Incubator at 37°C

Procedure:

- Harvest up to 10 mL of the bacterial culture by centrifugation at maximum speed for 2 minutes to obtain a compact pellet. Discard the supernatant.
- Resuspend the bacterial pellet in 395 µL of Lysis Buffer by pipetting up and down.
- Add 10 µL of **mutanolysin** (1 U/µL) to the resuspended cells and mix well.
- Incubate the suspension for 1.5 hours at 37°C to weaken the cell wall.
- Following incubation, add 154 µL of Lysis Buffer, 30 µL of 10% SDS, 6 µL of 20 mg/mL Proteinase K, and 2 µL of 100 mg/mL RNase A. Mix thoroughly.
- Incubate for 1 hour at 37°C to lyse the cells and degrade proteins and RNA.
- Proceed with standard phenol/chloroform DNA extraction and precipitation steps.

Protocol 2: Enhanced Lysis of Streptococcus for DNA Isolation

This protocol utilizes a combination of **mutanolysin** and proteinase K for more robust lysis.

Materials:

- Bacterial pellet from 0.5 - 2.0 mL of culture
- **Mutanolysin** stock solution (25,000 U/mL in distilled water)
- Proteinase K stock solution (20 mg/mL in distilled water)
- Bactozol Enzyme Dilution Buffer (or a suitable alternative)
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- Incubator at 45°C

Procedure:

- Obtain a bacterial pellet by centrifuging 0.5 - 2.0 mL of bacterial suspension at 6,000 x g for 4 minutes. Decant the supernatant.
- Prepare a fresh enzyme mixture containing 2 µL of **mutanolysin** stock solution (50 U), 5 µL of proteinase K stock solution, and 93 µL of Bactozol Enzyme Dilution Buffer.
- Resuspend the bacterial pellet in 100 µL of the freshly prepared enzyme mixture.
- Incubate for 60 - 90 minutes at 45°C with periodic mixing to keep the bacteria suspended.
- After this initial incubation, the lysate is ready for subsequent DNA isolation steps, such as those involving DNAzol or other genomic DNA purification kits.

Visualizations

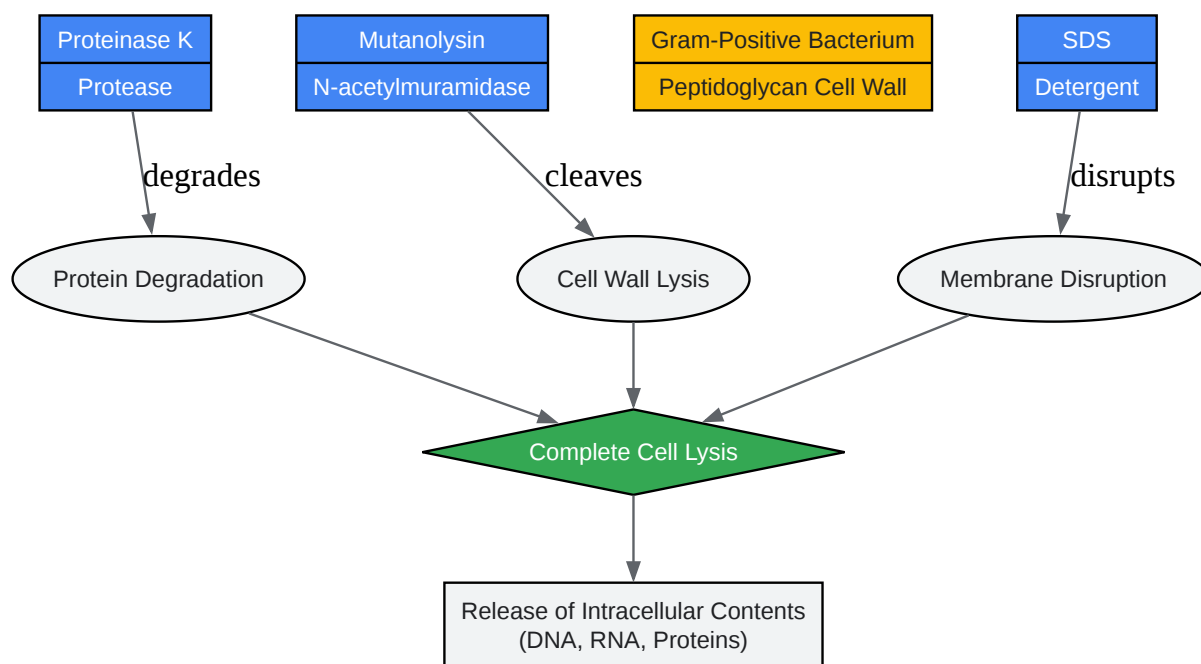
Experimental Workflow for Genomic DNA Extraction



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Caption: Workflow for genomic DNA extraction from Gram-positive bacteria using **mutanolysin**.

Logical Relationship of Lysis Components

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Caption: Interplay of key reagents in the lysis of Gram-positive bacteria.

Concluding Remarks

Mutanolysin is a highly effective enzyme for the lysis of Gram-positive bacteria, facilitating the isolation of high-quality nucleic acids and other cellular components. The efficiency of lysis can be further enhanced by optimizing parameters such as enzyme concentration, buffer composition, and incubation time, and by using **mutanolysin** in conjunction with other lytic agents like proteinase K and detergents. The protocols and data provided in these application notes serve as a valuable starting point for researchers to develop and refine their specific lysis procedures. For challenging bacterial strains, empirical testing of different conditions is recommended to achieve optimal results.

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